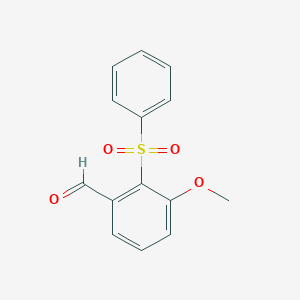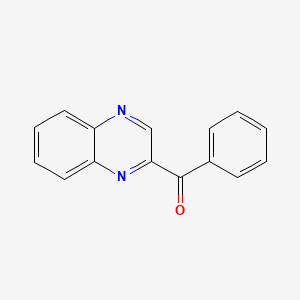
Benzoylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: this compound can be synthesized through the condensation of benzoyl chloride with o-phenylenediamine in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: this compound-quinone derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Substituted this compound derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its biological activity, including potential antitumor properties.
Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which benzoylquinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antitumor applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Benzoylquinoxaline is compared with other similar compounds, such as:
Quinoxaline: The parent compound without the benzoyl group.
Benzoylpyrazine: A structurally related compound with a different ring system.
Benzoylisoquinoline: Another related compound with a different fused ring structure.
Uniqueness: this compound's unique structure and reactivity profile set it apart from these similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
phenyl(quinoxalin-2-yl)methanone |
InChI |
InChI=1S/C15H10N2O/c18-15(11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)17-14/h1-10H |
InChIキー |
JVNQMEMKKKISCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


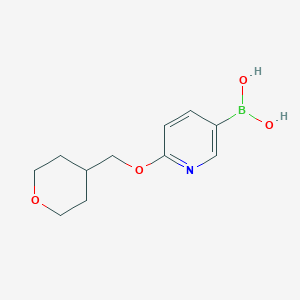

![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

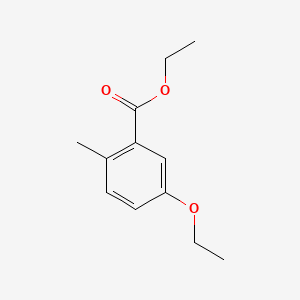
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

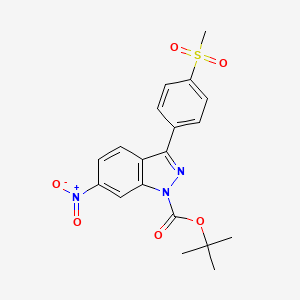
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

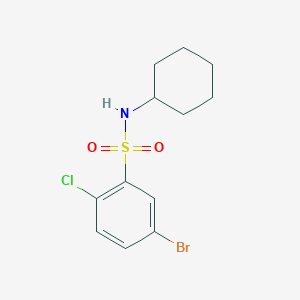
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
